In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
Executive Summary
In modern drug discovery, the piperidine ring is universally recognized as a "privileged scaffold," appearing in approximately 20% of all FDA-approved small-molecule therapeutics[1]. Its ubiquitous presence is driven by its favorable conformational flexibility, metabolic stability, and ability to engage in critical electrostatic interactions within target binding pockets[2].
As application scientists, we frequently leverage highly functionalized piperidine building blocks to rapidly generate structural diversity. 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol (CAS: 1311313-74-2) is a prime example of such a scaffold[3]. Featuring a tertiary piperidine nitrogen, a secondary amine, and a secondary alcohol, this polyfunctional molecule offers multiple orthogonal vectors for derivatization. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in medicinal chemistry.
Physicochemical Profiling & ADME Implications
Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in biological systems. The data summarized in Table 1 dictates our approach to both synthesis and downstream assay development.
Table 1: Key Physicochemical Properties of CAS 1311313-74-2
| Property | Value | Causality / ADME Implication |
| Molecular Formula | C10H22N2O | Defines the mass boundary for lead optimization. |
| Molecular Weight | 186.29 g/mol [4] | Highly fragment-like; leaves ample "molecular weight budget" (<500 Da) for downstream functionalization. |
| Topological Polar Surface Area (TPSA) | ~35.4 Ų | Well below the 90 Ų threshold, making derivatives highly favorable for Blood-Brain Barrier (BBB) penetration in CNS drug design. |
| LogP (Estimated) | 0.5 – 1.2 | Optimal lipophilicity for aqueous solubility while maintaining membrane permeability. |
| pKa1 (Piperidine N) | ~9.5 | Protonated at physiological pH (7.4); acts as a critical anchor for binding conserved Asp/Glu residues in GPCRs. |
| pKa2 (Secondary Amine) | ~10.5 | Highly nucleophilic; the primary site for electrophilic attack during library synthesis. |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol lies in the distinct electronic and steric environments of its three heteroatoms. Successful derivatization relies on exploiting the pKa gradient across the molecule:
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The Secondary Amine (-NH-CH3): With a pKa of ~10.5 and minimal steric hindrance, this is the most nucleophilic center. It readily undergoes acylation, alkylation, or reductive amination.
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The Tertiary Amine (Piperidine Core): While basic (pKa ~9.5), it is fully substituted and sterically encumbered. It acts as an internal "proton sponge" but does not participate in nucleophilic substitution.
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The Secondary Alcohol (-OH): With a pKa of ~16, the hydroxyl group is a poor nucleophile under neutral or mildly basic conditions.
The Causality of Protection Strategies: Because of this reactivity gradient, we can achieve chemoselective N-functionalization of the secondary amine without protecting the alcohol, provided we use mild bases (like DIPEA)[5]. However, if our synthetic route requires O-alkylation of the alcohol, the secondary amine must first be masked (e.g., via N-Boc protection)[6]. The alcohol requires strong deprotonation (e.g., using NaH) to become a reactive alkoxide, conditions under which an unprotected secondary amine would competitively react[7].
Orthogonal functionalization workflow for 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol.
Experimental Protocols: Self-Validating Workflows
To ensure high fidelity in library generation, the following protocols have been designed with built-in validation steps.
Protocol A: Chemoselective N-Boc Protection of the Secondary Amine
Objective: Mask the highly nucleophilic secondary amine to enable downstream O-functionalization.
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Initiation: Dissolve 1.0 eq of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add 1.5 eq of Triethylamine (Et3N). Rationale: Et3N neutralizes any trace HCl salts and maintains a basic environment without deprotonating the alcohol.
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Electrophile Addition: Cool the flask to 0°C using an ice bath. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise. Rationale: Cooling controls the exothermic nature of the reaction, preventing non-specific O-acylation.
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Validation (TLC): Stir for 2 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1). Self-Validation: Stain with Ninhydrin. The starting material will show a dark purple/brown spot (active secondary amine), while the successful N-Boc product will not stain, confirming complete protection.
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Workup: Quench with water. Wash the organic layer with saturated aqueous NaHCO3. Rationale: A basic aqueous wash is critical. It ensures the tertiary piperidine nitrogen remains deprotonated (neutral), forcing the product to partition entirely into the organic DCM layer. Dry over Na2SO4, filter, and concentrate.
Protocol B: O-Alkylation of the N-Boc Intermediate
Objective: Functionalize the secondary alcohol using strong basic conditions.
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Initiation: Dissolve 1.0 eq of the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF) (0.1 M) under nitrogen. Cool to 0°C.
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Deprotonation: Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Self-Validation: The immediate evolution of H2 gas (bubbling) visually confirms the successful deprotonation of the secondary alcohol to the reactive alkoxide.
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Alkylation: Stir for 30 minutes, then add 1.2 eq of the desired alkyl halide (R-X). Warm to room temperature and stir for 4 hours.
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Quench and Workup: Cool to 0°C and quench dropwise with cold water to safely destroy excess NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO4, and concentrate in vacuo.
Applications in Medicinal Chemistry
The structural topology of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol makes it an exceptional precursor for two primary therapeutic areas:
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CNS Targets (GPCRs): The piperidine core is a classic pharmacophore for monoamine receptors (e.g., Dopamine D2, Serotonin 5-HT2A). The basic tertiary nitrogen forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain[2]. The propan-2-ol tail provides a vector to interact with secondary binding pockets or solvent-exposed regions, modulating receptor subtype selectivity.
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Kinase Inhibitors (Oncology): In kinase drug discovery, piperidine derivatives are frequently utilized to improve the aqueous solubility of flat, hydrophobic hinge-binding motifs[2]. The secondary amine of this scaffold can be coupled to a heteroaromatic core (e.g., pyrimidine or quinoline), while the hydroxyl group enhances the overall topological polar surface area, improving the molecule's pharmacokinetic profile.
References
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Sakata, J., et al. "Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol." Chemical and Pharmaceutical Bulletin, J-Stage, 2020. URL:[Link]
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MDPI. "A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs." Organics, MDPI, 2024. URL:[Link]
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- 2. benchchem.com [benchchem.com]
- 3. 1-(3-(Aminomethyl)piperidin-1-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 | Benchchem [benchchem.com]
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- 7. Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol [jstage.jst.go.jp]
